REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C([O:10][C:11](=O)[CH2:12][N+:13]#[C-:14])C.CN(C)C=[O:19]>>[N:5]1[CH:6]=[CH:7][C:2]([N:1]2[C:11](=[O:10])[CH2:12][NH:13][C:14]2=[O:19])=[CH:3][CH:4]=1
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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NC1=CC=NC=C1
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Name
|
|
Quantity
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35 g
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Type
|
reactant
|
Smiles
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C(C)OC(C[N+]#[C-])=O
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Name
|
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Quantity
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250 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 90 minutes
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Duration
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90 min
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Type
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TEMPERATURE
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Details
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to cool
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered off
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Type
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TEMPERATURE
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Details
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the filtrate heated
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Type
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TEMPERATURE
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Details
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under reflux for a further 5 hours
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Duration
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5 h
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Type
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CONCENTRATION
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Details
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The cooled mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue triturated with hot ethanol (500 ml)
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Type
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FILTRATION
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Details
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The resulting solid was filtered
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Type
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CUSTOM
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Details
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recrystallised from N,N-dimethylformamide
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Name
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|
Type
|
product
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Smiles
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N1=CC=C(C=C1)N1C(NCC1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |